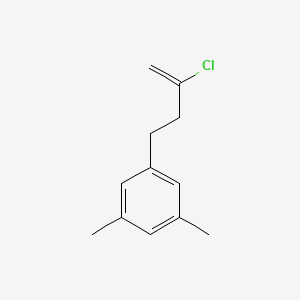
2-Chloro-3-(2,3-dichlorophenyl)-1-propene
Übersicht
Beschreibung
2-Chloro-3-(2,3-dichlorophenyl)-1-propene, also known as 2,3-dichloroprop-1-ene, is a synthetic organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. It is a versatile building block for the synthesis of a variety of compounds, including drugs, polymers, and other materials. 2,3-Dichloroprop-1-ene is also used as an intermediate in the synthesis of a number of different drugs, including antifungal, antiviral, and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
Polymer and Chemical Synthesis
- 2-Chloro-3-(2,3-dichlorophenyl)-1-propene and similar compounds serve as precursors or intermediates in the synthesis of various chemicals. For instance, 2-chloro-3-methylselanyl-1-propene is synthesized from 2,3-dichloro-1-propene, showcasing its utility in producing organoselenium compounds used in various chemical processes (Levanova et al., 2013).
- The compound is also involved in the synthesis of unsaturated organoselenium compounds, indicating its role in specialized chemical syntheses (Levanova et al., 2013).
Molecular Interaction and Structural Studies
- The compound and its derivatives have been subjects of structural studies, providing insights into molecular geometry, dihedral angles, and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds. For instance, the study of (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one sheds light on the structural aspects and crystal packing stability of these compounds (Jasinski et al., 2009).
Advanced Material Development
- These compounds are used in the development of advanced materials, such as polymers with specific properties. For example, copolymers of trisubstituted ethylenes with styrene have been developed using derivatives of this compound, resulting in materials with high glass transition temperatures and specific reactivity ratios (Kharas et al., 2000).
Crystallography and Surface Analysis
- The compound is also pivotal in crystallography and surface analysis studies, helping in understanding the crystal structure, molecular packing, and surface characteristics of various materials. For example, the crystal structure and Hirshfeld surface analysis of related compounds provide valuable insights into the molecular interactions and arrangement (Murthy et al., 2018).
Eigenschaften
IUPAC Name |
1,2-dichloro-3-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)5-7-3-2-4-8(11)9(7)12/h2-4H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBDAKGEMCHEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C(=CC=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















